molecular formula C9H9NO2 B6362850 8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one CAS No. 157405-32-8

8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B6362850
CAS No.: 157405-32-8
M. Wt: 163.17 g/mol
InChI Key: KOKHIMGGDGZAME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that belongs to the benzoxazine family Benzoxazines are known for their unique ring structure, which consists of a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-aminophenol with methyl chloroformate under basic conditions to form the oxazine ring. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1H-benzo[d][1,3]oxazin-4(3H)-one
  • 6-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one
  • 4-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one

Uniqueness

8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one is unique due to its specific substitution pattern on the benzoxazine ring. This substitution can influence its chemical reactivity, physical properties, and potential applications. Compared to similar compounds, it may exhibit different biological activities or material properties, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

8-methyl-1,4-dihydro-3,1-benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6-3-2-4-7-5-12-9(11)10-8(6)7/h2-4H,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKHIMGGDGZAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)COC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.